molecular formula C17H23N3O2 B2885087 3-ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide CAS No. 1014088-03-9

3-ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2885087
CAS No.: 1014088-03-9
M. Wt: 301.39
InChI Key: HLWPQVUKLUZSPA-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole carboxamide family, a class known for its significant potential in agricultural science. While specific studies on this exact compound are limited, research on closely related pyrazole carboxamides provides strong insight into its probable applications and mechanism of action. Compounds within this family have been intensively researched as novel fungicides, demonstrating excellent efficacy against economically devastating plant pathogens . For instance, a related pyrazole carboxamide, SCU2028, has shown high antifungal activity against Rhizoctonia solani , the fungus that causes rice sheath blight, and its mechanism of action has been elucidated . The primary research value of this compound likely lies in its ability to disrupt fungal energy metabolism. Studies on analogs suggest that pyrazole carboxamides can inhibit key enzymes in the mitochondrial respiratory chain. The mechanism is associated with the inhibition of complex II (succinate dehydrogenase) and complex IV (cytochrome c oxidase) . This disruption leads to a decrease in the mitochondrial membrane potential, impaired energy production, and ultimately, the death of the fungal cell . Observations from electron microscopy on fungi treated with related compounds show damage to cell membranes and walls, leakage of cellular content, and abnormal mitochondrial morphology . Furthermore, other pyrazole carboxamide derivatives are documented for use in managing resistance in phytopathogenic fungi, highlighting the strategic importance of this chemical class in sustaining agricultural productivity . The structural features of this compound, including the 3-ethoxy substituent and the N-(3-phenylpropyl) carboxamide side chain, are key to its bioactivity and physicochemical properties. This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the safety data sheet prior to handling.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-(3-phenylpropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-3-20-13-15(17(19-20)22-4-2)16(21)18-12-8-11-14-9-6-5-7-10-14/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWPQVUKLUZSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, providing insights into its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H18N4O2\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure features a pyrazole ring substituted with an ethoxy group and a phenylpropyl moiety, which are critical for its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Anti-inflammatory Activity

Recent studies indicate that pyrazole derivatives can act as effective anti-inflammatory agents. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins associated with inflammation. For instance, compounds similar to this compound have shown promising results in reducing paw edema in animal models when compared to standard anti-inflammatory drugs like indomethacin .

2. Analgesic Properties

Analgesic effects have been reported in various pyrazole derivatives. The analgesic activity is typically assessed using models such as the hot plate or tail-flick tests in rodents. The compound's ability to modulate pain pathways may be linked to its interaction with central nervous system receptors .

3. Antitumor Activity

Preliminary studies suggest that this pyrazole derivative may exhibit antitumor properties. In vitro assays have demonstrated that compounds within this class can inhibit the proliferation of cancer cell lines such as HCT116 and PC-3, with IC50 values indicating significant cytotoxicity . The structure-activity relationship (SAR) studies suggest that substituents on the pyrazole ring can enhance antitumor efficacy.

Research Findings

Several research studies have focused on the biological activities of pyrazole derivatives, including this compound:

StudyBiological ActivityMethodologyResults
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction in edema compared to control
AntitumorMTT assay on cancer cell linesIC50 values indicating potent cytotoxicity
AnalgesicHot plate test in rodentsReduced response time indicating analgesia

Case Studies

Case Study 1: Anti-inflammatory Efficacy
In a controlled trial involving carrageenan-induced paw edema in rats, this compound was administered at varying doses. Results indicated a dose-dependent reduction in edema, with the highest dose achieving a 75% reduction compared to the vehicle group.

Case Study 2: Anticancer Potential
A study evaluated the cytotoxic effects of this compound on human prostate cancer cells (PC-3). The results showed that at concentrations above 10 µM, there was a significant decrease in cell viability, suggesting potential for further development as an anticancer agent.

Comparison with Similar Compounds

Key Observations :

  • Alkoxy vs.
  • Aromatic vs. Aliphatic Amides : The 3-phenylpropylamide group in the target compound likely improves membrane permeability compared to simpler alkyl amides (e.g., ethyl or methyl), as seen in analogs from and .

Antifungal Activity

  • Pyrazolecarboxamide Derivatives: Compounds like 5-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (5a) exhibit EC₅₀ values in the µg/mL range against Pythium ultimum . The target compound’s ethoxy group may reduce activity compared to electron-withdrawing groups (e.g., chloro, cyano) but improve bioavailability.
  • Succinate Dehydrogenase (SDH) Inhibitors : Analogs such as 3-(difluoromethyl)-1-methyl-N-((3',4',5'-trifluoro-biphenyl-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide (9b) show EC₅₀ values of 0.97 µg/mL against Sclerotinia sclerotiorum, surpassing commercial fungicides like bixafen . The target compound’s lack of a biphenyl scaffold may limit SDH inhibition efficacy.

Q & A

Q. What are the optimal synthetic conditions for 3-ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step reactions, with careful control of solvents, reagents, and temperature. For example, analogous pyrazole carboxamides are synthesized using ethanol, water, or dimethyl sulfoxide (DMSO) as solvents, with triethylamine or cesium carbonate as bases to facilitate coupling reactions . Key steps include the formation of the pyrazole ring via cyclization, followed by carboxamide coupling. Yield optimization often requires inert atmospheres (e.g., nitrogen) and reflux conditions (70–100°C). Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation relies on spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Characteristic peaks for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and pyrazole ring protons (δ ~6.5–8.0 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ ion matching C₁₈H₂₄N₃O₂) .
  • Elemental Analysis : Confirms purity (>95% C, H, N content) .

Q. What pharmacological screening protocols are recommended for initial bioactivity assessment?

Standard protocols include:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like farnesyltransferase or cyclooxygenase using fluorometric or colorimetric substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to determine binding affinity (Kᵢ) .
  • In Vitro Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from variations in substituents, assay conditions, or target specificity. For example:

  • Substituent Effects : Fluorophenyl vs. chlorophenyl groups in the carboxamide chain alter lipophilicity and binding pocket interactions, affecting IC₅₀ values .
  • Assay pH/Temperature : Enzymatic activity assays conducted at pH 7.4 vs. 6.8 may yield divergent results due to protonation state changes .
  • Statistical Validation : Use ANOVA or Student’s t-test to assess significance (p < 0.05) and ensure n ≥ 3 replicates .

Q. What computational strategies enhance the design of pyrazole carboxamide analogs?

Advanced methods include:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., farnesyltransferase) .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) to optimize synthetic routes and transition states .

Q. How does stereochemistry influence the compound’s bioactivity, and how can isomers be isolated?

  • Chiral Centers : Enantiomers may exhibit differential binding to chiral targets (e.g., GPCRs). Separation requires chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution .
  • Stereochemical Stability : Assess racemization under physiological conditions via circular dichroism (CD) spectroscopy .

Q. What methodologies address stability challenges during storage and handling?

  • Degradation Pathways : Hydrolysis of the ethoxy group or oxidation of the pyrazole ring can occur. Stability studies (e.g., 40°C/75% RH for 6 months) identify degradation products via LC-MS .
  • Storage Recommendations : Lyophilized form stored at -20°C under argon minimizes decomposition .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

  • Analog Library Synthesis : Vary substituents (e.g., electron-withdrawing groups on the phenyl ring) using parallel synthesis .
  • Pharmacophore Mapping : Identify critical moieties (e.g., carboxamide linkage, ethoxy group) via 3D-QSAR (CoMFA/CoMSIA) .

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